Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

説明

Nomenclature and Chemical Structure of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid

The systematic naming and structural representation of this compound are fundamental to its identity in chemical literature and databases.

The compound is identified by several names, with the IUPAC (International Union of Pure and Applied Chemistry) name providing a systematic description of its molecular structure.

| Nomenclature Type | Name |

| IUPAC Name | tetrahydro-4H-pyran-4,4-dicarboxylic acid |

| Common Synonym 1 | Tetrahydropyran-4,4-dicarboxylic acid |

| Common Synonym 2 | Tetrahydro-4H-pyran-4,4-dicarboxylic acid |

| Other Identifier | NSC 404 |

Interactive Data Table: A list of IUPAC and common synonyms for this compound.

The molecular formula and weight are key identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C₇H₁₀O₅ |

| Molecular Weight | 174.15 g/mol |

Interactive Data Table: Molecular formula and weight of this compound.

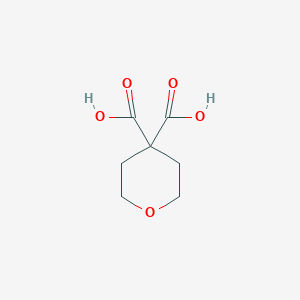

The structure of this compound is defined by two principal components: a saturated pyran ring and two carboxylic acid groups.

The core of the molecule is a pyran ring system . Specifically, it is a tetrahydropyran (B127337) ring, which is a six-membered heterocyclic, non-aromatic ring composed of five carbon atoms and one oxygen atom. wikipedia.orgvedantu.com The term "tetrahydropyran" indicates that the parent compound, pyran, has been fully saturated with hydrogen atoms, resulting in no double bonds within the ring. chemeurope.com This saturated ring is the foundational structure of pyranose sugars. vedantu.com

Attached to the fourth carbon atom of this tetrahydropyran ring are two carboxylic acid functionalities . A carboxylic acid functional group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) bonded to the same carbon atom, often abbreviated as -COOH. chemistrytalk.orglibretexts.orgmsu.edu These groups are Brønsted–Lowry acids as they can donate a proton (H+). wikipedia.org The presence of two such groups on the same carbon atom (a geminal arrangement) significantly influences the molecule's chemical properties, including its acidity and potential for further reactions like esterification or amide formation. chemistrytalk.orgwikipedia.org

Historical Context and Significance in Organic Chemistry

Specific historical details regarding the first synthesis or discovery of this compound are not extensively documented in readily available literature. Its significance is primarily understood through its role as a specialized building block or intermediate in organic synthesis. The development of synthetic methods for various pyran and dihydropyran derivatives has been a consistent area of interest in organic chemistry. researchgate.netorgsyn.orgarkat-usa.org Compounds containing the tetrahydropyran motif are widespread in nature and are key components of many biologically active molecules, including some antibiotics and alkaloids. chemicalbook.com Therefore, the synthesis of functionalized tetrahydropyran rings, such as this compound, is of implicit importance for the construction of more complex molecular architectures.

Overview of Research Trajectories for this compound

While dedicated research focusing solely on this compound is limited, the broader research landscape for related dihydropyran and tetrahydropyran carboxylic acids is active and diverse. Research in this area often focuses on the synthesis and application of these compounds in medicinal chemistry and materials science.

For instance, studies on related molecules like 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have led to the discovery of potent leukotriene antagonists. nih.gov Other research has explored the synthesis of different isomers, such as 3,4-dihydro-2H-pyran-2-carboxylic acid and its derivatives, for their potential biological activities, including antimicrobial and anti-inflammatory properties. nih.gov The synthesis of potent adenosine (B11128) A2A and A3 receptor agonists has been achieved using (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a closely related structure. nih.gov Furthermore, synthetic methodologies are continuously being developed for various dihydropyranones, which are structurally similar and have potential pharmacological applications. mdpi.com These research trajectories highlight the general utility of the dihydropyran carboxylic acid scaffold in the development of new functional molecules.

Structure

3D Structure

特性

IUPAC Name |

oxane-4,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHAPBJSVSVFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277022 | |

| Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-04-2 | |

| Record name | 5337-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dihydro 2h Pyran 4,4 3h Dicarboxylic Acid

Classical Synthetic Approaches

Classical methods for the synthesis of the tetrahydropyran (B127337) ring system, the core of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, have traditionally relied on cyclization reactions of acyclic precursors and various ring-closing strategies. These methods are valued for their reliability and are foundational in the field of heterocyclic chemistry.

Cyclization Reactions of Precursors

A prominent classical strategy involves the construction of the tetrahydropyran ring through the cyclization of a suitably functionalized open-chain precursor. This approach typically involves the reaction of a nucleophile with an electrophile within the same molecule or in an intermolecular fashion that leads to the desired cyclic product.

A well-established method for the synthesis of the diethyl ester of this compound involves the reaction of diethyl malonate with a dihalogenated ether, such as bis(2-chloroethyl) ether. In this reaction, diethyl malonate acts as a nucleophile, and the dihalogenated ether serves as a dielectrophile, leading to a double alkylation and subsequent cyclization to form the tetrahydropyran ring. The reaction is typically carried out in the presence of a base to deprotonate the acidic methylene (B1212753) protons of diethyl malonate, thereby generating the nucleophilic enolate.

A study by Kumar and colleagues in 2023 detailed a commercially viable synthesis utilizing this approach. ijprajournal.com The cyclization of diethyl malonate with bis(2-chloroethyl) ether was optimized for commercial scale, yielding diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com

Table 1: Reaction Conditions for the Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

| Reactants | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl malonate, Bis(2-chloroethyl) ether | Sodium ethoxide | Ethanol | Reflux | Not specified | ijprajournal.com |

| Diethyl malonate, Bis(2-chloroethyl) ether | Sodium hydroxide (B78521) | Water/Organic | 50-100°C | Optimized for commercial scale | ijprajournal.com |

Following the successful synthesis of the diethyl ester, the final step in this classical approach is the hydrolysis of the ester groups to yield the target this compound. This transformation is typically achieved through saponification, which involves treating the diester with a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

The research by Kumar et al. also provides a clear protocol for this hydrolysis step. ijprajournal.com The diethyl tetrahydropyran-4,4-dicarboxylate is treated with a base to facilitate the hydrolysis, and subsequent acidification yields the desired dicarboxylic acid. ijprajournal.com The amount of base used is a critical parameter, with a molar ratio of 1 to 6 relative to the diester being reported. ijprajournal.com

Table 2: Conditions for the Hydrolysis of Diethyl tetrahydropyran-4,4-dicarboxylate

| Starting Material | Reagents | Temperature | pH for Precipitation | Product | Reference |

|---|

Ring-Closing Strategies for Pyran Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of various ring systems, including tetrahydropyrans. wikipedia.orgorganic-chemistry.org This method involves an intramolecular olefin metathesis reaction of a diene precursor, catalyzed by a transition metal complex, most commonly ruthenium-based catalysts. wikipedia.orgorganic-chemistry.org For the synthesis of a 4,4-disubstituted tetrahydropyran, a suitable precursor would be a diallyl-substituted malonate derivative.

The RCM of diethyl diallylmalonate is a frequently cited example and serves as a benchmark reaction for evaluating the efficacy of different metathesis catalysts and reaction conditions. acs.org This reaction proceeds through the formation of a metallacyclobutane intermediate, leading to the cyclic product and the release of ethylene (B1197577) as a volatile byproduct, which drives the reaction to completion. organic-chemistry.org

Table 3: Catalysts Used in Ring-Closing Metathesis for Pyran Formation

| Catalyst | Description | Application | Reference |

|---|---|---|---|

| Grubbs' Catalysts (1st and 2nd generation) | Ruthenium-based catalysts | Widely used for RCM of various dienes to form carbo- and heterocycles. | organic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Modified ruthenium catalysts with enhanced stability and activity. | Employed in the synthesis of complex molecules containing pyran rings. | nih.gov |

| Schrock's Catalyst | Molybdenum-based catalyst | Highly active, particularly for sterically hindered substrates. | nih.gov |

Modern and Advanced Synthetic Strategies

The field of organic synthesis is continually evolving, with the development of new methodologies that offer improved efficiency, selectivity, and sustainability. For the synthesis of this compound and its derivatives, modern strategies often focus on achieving high levels of stereocontrol.

Catalytic Asymmetric Synthesis

The construction of molecules with specific three-dimensional arrangements is a central goal of modern organic synthesis, particularly in the context of medicinal chemistry. Catalytic asymmetric synthesis provides an elegant solution for the preparation of enantiomerically enriched compounds. For this compound, the quaternary carbon center at the 4-position presents a significant stereochemical challenge.

While a direct catalytic asymmetric synthesis of the title compound is not extensively reported, the principles of asymmetric catalysis can be applied to the synthesis of chiral tetrahydropyran derivatives with a quaternary center at the C4 position. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocycles, including tetrahydropyrans. rsc.org For instance, asymmetric Michael additions to generate the quaternary center, followed by cyclization, represent a viable strategy.

A review by Vetica and colleagues highlights various organocatalytic methods for the enantioselective synthesis of tetrahydropyrans. rsc.org These methods often employ chiral amines or thioureas as catalysts to control the stereochemical outcome of the reaction. Furthermore, the catalytic asymmetric synthesis of all-carbon quaternary stereocenters is a topic of significant research interest, with various methods being developed to address this challenge. umn.edu

Table 4: Modern Catalytic Approaches for Tetrahydropyran Synthesis

| Strategy | Catalyst Type | Key Transformation | Potential Application | Reference |

|---|---|---|---|---|

| Organocatalytic Cascade Reactions | Chiral amines, squaramides | Michael/Henry/Ketalization sequence | Synthesis of highly functionalized, stereochemically complex tetrahydropyrans. | nih.gov |

| Asymmetric Michael Addition | Chiral organocatalysts | Formation of a chiral quaternary center. | Enantioselective synthesis of 4-substituted tetrahydropyran precursors. | rsc.org |

| Ru-catalyzed Dynamic Kinetic Resolution | Ruthenium complexes | Establishes multiple stereocenters in a single operation. | Asymmetric synthesis of highly functionalized tetrahydropyran derivatives. | nih.gov |

Organocatalytic Approaches (e.g., N-Heterocyclic Carbenes)

Organocatalysis, particularly utilizing N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including dihydropyran derivatives. nih.govresearchgate.net While direct synthesis of this compound using NHCs is not extensively documented in the reviewed literature, the application of NHCs in the formation of related dihydropyranone structures provides significant insight into potential synthetic routes. nih.govresearchgate.net

NHCs are versatile organocatalysts that can activate aldehydes through the formation of Breslow-type adducts. nih.gov This activation enables the synthesis of numerous 3,4-dihydropyran-2-ones and related derivatives through [4+2] and [3+3] cycloaddition reactions. nih.govresearchgate.net For instance, NHC-catalyzed enantioselective [4+2] annulation of α-chloroaldehydes and pyrazolone-derived oxodienes has been successfully employed to synthesize highly optically pure multisubstituted dihydropyrano[2,3-c]pyrazol-6-(1H)-ones. rsc.org Another approach involves the NHC-catalyzed generation of α,β-unsaturated acyl imidazoliums from α,β-unsaturated enol esters or acid fluorides, which then react with enolates in a Michael addition-acylation sequence to yield dihydropyranones. acs.org

Furthermore, NHCs have been used to catalyze the ring expansion of readily accessible 2-acyl-1-formylcyclopropanes to afford 3,4-dihydro-α-pyrones in good to excellent yields. acs.org These examples highlight the potential of NHC catalysis in constructing the dihydropyran core, which could be adapted for the synthesis of this compound, likely through the use of starting materials bearing appropriate functional groups that can be converted to carboxylic acids.

Metal-Catalyzed Reactions (e.g., RuCl3, Cu(I) iodide)

Metal catalysis offers a broad spectrum of synthetic transformations for the construction of heterocyclic systems. Although specific examples detailing the synthesis of this compound using Ruthenium(III) chloride (RuCl3) or Copper(I) iodide are scarce in the reviewed literature, their catalytic activity in related reactions suggests their potential applicability.

Ruthenium(III) chloride (RuCl3): Ruthenium catalysts are known to be effective in various organic transformations. For instance, RuCl3 efficiently catalyzes the three-component Biginelli reaction under solvent-free conditions to produce 3,4-dihydropyrimidin-2-(1H)-ones in excellent yields. organic-chemistry.org While this is a different heterocyclic system, it demonstrates the ability of RuCl3 to facilitate multicomponent reactions leading to heterocycles. More relevantly, ruthenium carbene complexes, such as the Grubbs' catalyst, have been used for the synthesis of 3,4-dihydro-2H-pyrans through an olefin metathesis/double bond migration sequence of allyl ethers. organic-chemistry.org Additionally, ruthenium has been shown to catalyze a three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) to furnish pyranones. organic-chemistry.org These examples underscore the potential of ruthenium-based catalysts in the formation of the dihydropyran ring.

Copper(I) iodide (Cu(I) iodide): Copper(I) iodide is a versatile catalyst frequently used in a variety of organic reactions, including cross-coupling reactions. wikipedia.orgtaylorandfrancis.com In the context of pyran synthesis, copper-catalyzed reactions have been developed for the efficient synthesis of dihydropyrans. researchgate.net For example, a copper(I)/DDQ-mediated double-dehydrogenative Diels-Alder reaction of simple butenes with 1,4-diketones has been established. researchgate.net Furthermore, an amine-functionalized metal-organic framework (MOF) containing copper has been used as a heterogeneous catalyst for the solvent-free, mechanochemical multicomponent synthesis of 4H-pyrans. nih.gov These instances suggest that copper-based catalysts, including Cu(I) iodide, could be effective in promoting the cyclization reactions necessary to form the dihydropyran skeleton of the target dicarboxylic acid.

Diastereoselective Synthetic Routes

A significant advancement in the synthesis of functionalized dihydropyrans is the development of diastereoselective routes, which allow for the control of stereochemistry in the final product.

Diastereoselective Approach for Functionalized 3,4-Dihydro-2H-pyran-4-carboxamides

An efficient and highly diastereoselective method for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed. nih.govsemanticscholar.org This approach is based on the reaction of readily available 4-oxoalkane-1,1,2,2-tetracarbonitriles, which are adducts of tetracyanoethylene (B109619) (TCNE) and various ketones, with aldehydes in an acidic medium. nih.govnih.govbeilstein-journals.org The reaction proceeds with exceptional diastereoselectivity, yielding only one diastereomer of the 3,4-dihydro-2H-pyran-4-carboxamides. nih.gov The reaction is versatile, allowing for a variety of substituents at the 2-, 5-, and 6-positions of the pyran ring by using different starting ketones and aldehydes. nih.govsemanticscholar.org The yields of the 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides obtained by the action of hydrochloric acid are generally good, ranging from 57–69%. nih.govsemanticscholar.org

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

| a | Me | Me | H | Ph | 2a | 68 |

| b | Me | Me | H | 4-MeC₆H₄ | 2b | 65 |

| c | Me | Me | H | 4-MeOC₆H₄ | 2c | 69 |

| d | Me | Me | H | 4-ClC₆H₄ | 2d | 66 |

| e | Me | Me | H | 4-BrC₆H₄ | 2e | 67 |

| f | Me | Me | H | 4-NO₂C₆H₄ | 2f | 57 |

| g | Et | Et | H | Ph | 2g | 65 |

| h | \multicolumn{2}{ | c | }{-(CH₂)₄-} | H | Ph | 2h |

| i | \multicolumn{2}{ | c | }{-(CH₂)₅-} | H | Ph | 2i |

| j | Me | Ph | H | Ph | 2j | 59 |

Table based on data from Ievlev, M. Yu., et al. (2016). nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to develop more environmentally benign processes.

Solvent-Free Conditions

Solvent-free reactions represent a key aspect of green chemistry, as they reduce waste and can lead to improved reaction rates and easier product isolation. Several solvent-free methods for the synthesis of pyran derivatives have been reported.

One such approach involves the use of microwave irradiation under solvent- and catalyst-free conditions for the preparation of a variety of 2H-pyrans via a domino Knoevenagel/6π electrocyclization reaction. researchgate.netresearchgate.net This method offers the advantages of high yields and short reaction times. researchgate.netresearchgate.net

Another green methodology is the mechanochemical multicomponent synthesis of 4H-pyrans using ball-milling. nih.gov This solvent-free approach utilizes an amine-functionalized copper-based metal-organic framework as a heterogeneous and reusable catalyst, achieving good to excellent yields. nih.gov Additionally, a heterogeneous and recyclable Lewis acid catalyst, zirconium chloride immobilized on Arabic Gum, has been employed for the solvent-free synthesis of dihydropyran derivatives at 50 °C with high efficiency and short reaction times. ajchem-a.com While these methods have not been specifically applied to the synthesis of this compound, they demonstrate the feasibility of synthesizing the pyran core under environmentally friendly, solvent-free conditions. nih.govresearchgate.netresearchgate.netajchem-a.com

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in the synthesis of pyran derivatives, aligning with the principles of green chemistry. nih.govnih.gov These catalysts, being in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are easily separated and recycled, which is both economical and environmentally friendly. nih.govnih.gov For the synthesis of pyran rings, various heterogeneous catalysts have been investigated, demonstrating high efficiency, thermal stability, and reusability. nih.gov

The use of solid acid catalysts is particularly relevant. Brønsted acid nanocatalysts, for instance, can be synthesized using natural carbon substrates, offering a sustainable option. nih.govrsc.orgresearchgate.net The acidic functional groups on the catalyst's surface provide active sites that can enhance nucleophilic attacks, crucial for the cyclization steps in pyran formation. rsc.orgresearchgate.net The effectiveness of these catalysts often leads to excellent product yields in shorter reaction times and allows for the use of environmentally benign solvents like water. nih.govnih.govresearchgate.net

While specific examples detailing the synthesis of this compound using heterogeneous catalysis are not extensively documented in readily available literature, the general success of these catalysts in forming pyran rings suggests their high potential for this application. Research on various pyran syntheses has shown that catalysts can be reused for multiple cycles without a significant loss of activity. nih.gov

Table 1: Examples of Heterogeneous Catalysts in Pyran Synthesis

| Catalyst Type | Reactants Example | Solvent | Key Advantages |

| Natural Asphalt-based Brønsted Acid | Aldehydes, Malononitrile, etc. rsc.orgresearchgate.net | Water | Sustainable, Reusable, High Acidity nih.govrsc.orgresearchgate.net |

| Magnetic Nanoparticles (e.g., Fe₃O₄-based) | Aldehydes, Active Methylene Compounds nih.gov | Ethanol / Solvent-free | Easy Separation, High Yield, Fast Reaction nih.gov |

| Mesoporous Silica-based | Benzaldehyde, Malononitrile, etc. nih.gov | Not specified | High Surface Area, Tunable Properties nih.gov |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. lkouniv.ac.inamazonaws.com The process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.inslideshare.netdeanfrancispress.com This backward-looking approach allows chemists to devise a logical and efficient synthetic route. lkouniv.ac.in

The key steps in retrosynthetic analysis include:

Identifying Functional Groups: Recognizing the functional groups in the target molecule. amazonaws.com

Making Disconnections: Cleaving bonds that correspond to reliable forward reactions. lkouniv.ac.inscitepress.org

Identifying Synthons: The idealized, often charged, fragments resulting from a disconnection are called synthons. lkouniv.ac.inslideshare.netyoutube.com

Finding Synthetic Equivalents: Identifying real-world reagents that correspond to the idealized synthons. lkouniv.ac.inslideshare.net

For this compound, the analysis begins by examining the tetrahydropyran core and the geminal dicarboxylic acid groups to identify strategic bonds for disconnection.

Disconnection Strategies for the Pyran Core

The six-membered oxygen-containing ring is the central feature of the target molecule. Two primary disconnection strategies are viable for this pyran core.

Hetero-Diels-Alder Reaction: A powerful strategy for forming six-membered heterocyclic rings is the hetero-Diels-Alder reaction. organic-chemistry.org This [4+2] cycloaddition involves an electron-rich diene and an electron-poor dienophile containing a heteroatom. organic-chemistry.org For the dihydropyran ring, this translates to a disconnection across the C-O bond and the opposite C-C bond, revealing a diene and a carbonyl compound as precursors. google.com This is often a highly efficient method for constructing the pyran ring in a single, stereoselective step. rsc.org

C-O Bond Disconnection: A more straightforward approach is the disconnection of one of the carbon-oxygen bonds within the pyran ring. slideshare.net This strategy is the reverse of an intramolecular Williamson ether synthesis or a Prins cyclization. researchgate.net Such a disconnection would lead to an acyclic precursor, typically a substituted pentane (B18724) derivative containing hydroxyl and carbonyl functionalities that can be cyclized to form the target ring.

Identification of Key Synthons and Starting Materials

Following the disconnection strategies, the corresponding synthons and their practical synthetic equivalents (starting materials) can be identified.

From Hetero-Diels-Alder Disconnection:

This disconnection generates a 1-oxabuta-1,3-diene synthon and a dienophile synthon with two carboxyl groups.

A practical approach involves reacting a suitable diene with a dienophile containing the gem-dicarboxylic acid moiety or a precursor to it. For instance, a reaction between a simple diene and a carbonyl compound activated by two electron-withdrawing carboxyl groups (or their ester equivalents) would be a plausible forward reaction. google.com A key starting material would be a derivative of propane-1,3-dicarboxylic acid (glutaric acid) that can be functionalized to act as the dienophile.

From C-O Bond Disconnection:

This disconnection leads to a hydroxy-substituted dicarboxylic acid precursor. The key synthons are an electrophilic carbon at one end of a five-carbon chain and a nucleophilic oxygen at the other.

A practical starting material could be a derivative of pentane-1,5-diol. The synthesis would involve the oxidation of one terminal alcohol to a carboxylic acid and the conversion of the other to a leaving group, followed by the introduction of the second carboxyl group and subsequent intramolecular cyclization. Another route involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate, which is then hydrolyzed. ijprajournal.com

Table 2: Synthons and Synthetic Equivalents

| Disconnection Strategy | Key Synthons | Potential Starting Materials (Synthetic Equivalents) |

| Hetero-Diels-Alder | 1-Oxabuta-1,3-diene and a dicarboxy-ethylene derivative | 1,3-Butadiene derivatives, Diethyl methylenemalonate |

| C-O Bond Disconnection | 5-Hydroxypentane-1,1-dicarboxylic acid derivative | Diethyl malonate, Bis-(2-chloroethyl) ether, Glutaric acid derivatives |

Industrial Scale-Up and Process Optimization

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization and consideration of factors like safety, cost-effectiveness, and environmental impact. numberanalytics.comlongdom.org The goal is to develop a robust, reliable, and economically viable manufacturing process. longdom.org

Key aspects of industrial scale-up include:

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize byproducts. numberanalytics.com

Solvent and Reagent Selection: Choosing cost-effective, safe, and environmentally benign solvents and reagents that are suitable for large-scale handling.

Heat and Mass Transfer: Ensuring efficient heat exchange and mixing in large reactors to maintain consistent reaction conditions and prevent runaway reactions. numberanalytics.com

Downstream Processing: Developing efficient methods for product isolation, purification, and waste treatment.

For the synthesis of this compound, a commercially viable process involves the hydrolysis of diethyl tetrahydropyran-4,4-dicarboxylate, followed by a controlled decarboxylation step to yield the related tetrahydropyran-4-carboxylic acid. ijprajournal.com

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for modern chemical manufacturing, offering numerous advantages over traditional batch processing. mdpi.comnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. springernature.com

The benefits of using continuous flow reactors include:

Enhanced Safety: Small reactor volumes and superior heat transfer significantly reduce the risks associated with highly exothermic reactions or unstable intermediates. mdpi.comspringernature.com

Improved Control and Consistency: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher product consistency and yield. mdpi.com

Rapid Optimization: The steady-state nature of flow reactors allows for rapid screening of reaction conditions, accelerating process development. researchgate.net

Scalability: Scaling up production is often achieved by running the reactor for longer periods or by "scaling out" (using multiple reactors in parallel), which is often simpler than designing and building larger batch reactors. durham.ac.uk

The synthesis of heterocyclic compounds, including pyrans, is well-suited for continuous flow systems. durham.ac.uk This technology can facilitate multi-step syntheses by "telescoping" reactions, where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. mdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Large, single vessel | Small, continuous stream |

| Heat Transfer | Often inefficient, potential for hot spots | Excellent, high surface-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Process Control | More variable, difficult to maintain uniformity | Precise control over parameters |

| Scalability | Requires redesign of larger vessels | Achieved by longer run times or parallelization |

| Optimization | Time-consuming, one experiment at a time | Rapid, automated screening of conditions |

High Yield and Purity Optimization

Achieving high yield and purity is a primary objective in any chemical synthesis, especially in an industrial context. longdom.org Optimization strategies for dicarboxylic acid synthesis often focus on several key areas.

Stoichiometry and Catalyst Loading: Carefully controlling the ratio of reactants and the amount of catalyst is crucial. In esterification reactions leading to dicarboxylic acids, the ratio of reagents can significantly affect the selectivity and yield of the final product. lp.edu.uaresearchgate.net

Reaction Conditions: Temperature and pressure are critical parameters. For instance, in ester hydrolysis to form dicarboxylic acids, the temperature must be controlled to drive the reaction to completion without causing degradation of the product.

Purification Methods: The choice of purification technique is vital for achieving high purity. For dicarboxylic acids, which are often crystalline solids, recrystallization is a common and effective method. Other techniques include chromatography and distillation (for precursors). The selection depends on the physical properties of the compound and the nature of the impurities.

For this compound, a key optimization step would be the controlled hydrolysis of its diethyl ester precursor, ensuring complete conversion while preventing unwanted side reactions. ijprajournal.com Subsequent purification would likely involve crystallization from an appropriate solvent system to isolate the final product with high purity.

Chemical Reactivity and Transformation Pathways of Dihydro 2h Pyran 4,4 3h Dicarboxylic Acid

Reactions Involving Carboxylic Acid Moieties

The presence of two carboxylic acid groups on the same carbon atom (a malonic acid-type structure) confers specific reactivity patterns, including esterification, amidation, decarboxylation, and anhydride (B1165640) formation.

Esterification and Amidation

The carboxylic acid groups of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid can readily undergo esterification with alcohols in the presence of an acid catalyst to yield the corresponding diesters. ijcce.ac.ir Similarly, amidation can be achieved through reaction with primary or secondary amines, often requiring activation of the carboxylic acid or the use of coupling agents to form diamides. nih.govnih.gov Direct amidation can also be accomplished under catalytic conditions, for instance, using boric acid, which facilitates the condensation by forming a mixed anhydride intermediate. sciepub.com

These reactions are fundamental for modifying the molecule's polarity and for incorporating it into larger molecular frameworks, such as polymers or pharmacologically active compounds.

| Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Esterification | This compound + Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | Dimethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate |

| Amidation | This compound + Amine (e.g., Aniline) | Coupling agent (e.g., DCC) or conversion to diacyl chloride followed by amine addition | N¹,N⁴-diphenyl-dihydro-2H-pyran-4,4(3H)-dicarboxamide |

Decarboxylation Reactions

As a derivative of malonic acid, this compound is susceptible to decarboxylation upon heating. This reaction typically proceeds through the loss of one molecule of carbon dioxide to form tetrahydropyran-4-carboxylic acid. The mechanism is analogous to the decarboxylation of other β-dicarbonyl compounds, which involves a cyclic transition state if one of the carboxyl groups is protonated, leading to an enol intermediate that tautomerizes to the final product. masterorganicchemistry.com The thermal lability of gem-dicarboxylic acids makes this a key transformation pathway. For instance, the synthesis of pyran-4-one from 4-oxo-4H-pyran-2,6-dicarboxylic acid involves a decarboxylation step via reflux. wisconsin.edu

| Reactant | Condition | Primary Products |

|---|---|---|

| This compound | Heat (Reflux) | Tetrahydropyran-4-carboxylic acid + Carbon Dioxide (CO₂) |

Anhydride Formation

The formation of an intramolecular cyclic anhydride from this compound is structurally disfavored. Such a reaction would require the formation of a highly strained three-membered spiro-anhydride ring at the C4 position. In contrast, dicarboxylic acids where the carboxyl groups are appropriately positioned, such as phthalic acid, readily form cyclic anhydrides upon heating. khanacademy.org

For this compound, anhydride formation is more likely to occur intermolecularly. This can be achieved by treating the dicarboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide, or by converting it into a diacyl chloride and subsequently reacting it with a carboxylate salt. nih.gov These methods typically lead to the formation of linear polyanhydrides or symmetric anhydrides, respectively. libretexts.orgorganic-chemistry.org The reaction of a dicarboxylic acid with an alkanoic anhydride, like acetic anhydride, can also be used to form the corresponding cyclic anhydride if structurally feasible, or mixed anhydrides. google.com

Reactivity of the Dihydro-2H-pyran Ring

The dihydro-2H-pyran ring is a saturated heterocyclic ether, specifically a tetrahydropyran (B127337) system. This ring is generally stable and unreactive towards many reagents, particularly nucleophiles, due to the lack of ring strain and the low reactivity of the ether linkage. Its reactivity is significantly lower compared to unsaturated pyran systems or strained ethers like epoxides.

Electrophilic Substitution Reactions

Due to the presence of a double bond, the dihydropyran ring in this compound is susceptible to electrophilic addition reactions rather than electrophilic substitution, as the ring is not aromatic. The double bond can be readily attacked by various electrophiles.

Common electrophilic addition reactions for dihydropyrans include:

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond would yield the corresponding 2,3-dihalo-tetrahydropyran derivative.

Hydrohalogenation: The reaction with hydrohalic acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) would lead to the formation of a 2-halotetrahydropyran derivative.

| Reagent | Product | Reference |

| Cl₂ or Br₂ | 2,3-Dihalo-tetrahydropyran-4,4-dicarboxylic acid | |

| HCl or HBr | 2-Halotetrahydropyran-4,4-dicarboxylic acid |

Oxidation and Reduction Processes

The functional groups within this compound offer multiple sites for oxidation and reduction.

Oxidation: The double bond of the dihydropyran ring can be a target for oxidation. For instance, reaction with peroxy acids could form an epoxide. Furthermore, oxidative cleavage of the double bond, using reagents like ozone (O₃) followed by a workup, would break the ring. The carboxylic acid groups are generally resistant to further oxidation under standard conditions.

Reduction: The reduction of this compound can proceed at two main sites: the double bond and the carboxylic acid groups.

Hydrogenation of the double bond: Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst, would reduce the double bond to yield the saturated analogue, Tetrahydropyran-4,4-dicarboxylic acid.

Reduction of the carboxylic acids: The geminal dicarboxylic acids can be reduced to the corresponding diol, Tetrahydropyran-4,4-diyldimethanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions. The hydrogenation of dicarboxylic acids to diols has been achieved using catalysts such as Rhenium-Palladium on silica (B1680970) (Re-Pd/SiO₂). rsc.org

| Reaction | Reagent/Catalyst | Product | Reference |

| Hydrogenation of double bond | H₂/Pd | Tetrahydropyran-4,4-dicarboxylic acid | - |

| Reduction of carboxylic acids | LiAlH₄ or Re-Pd/SiO₂ | Tetrahydropyran-4,4-diyldimethanol | rsc.org |

Ring-Opening and Rearrangement Reactions

The ether linkage in the dihydropyran ring can be susceptible to cleavage under acidic conditions, although this is generally less facile than the ring-opening of strained epoxides. libretexts.org In the context of this compound, strong acidic conditions, particularly in the presence of a nucleophile, could potentially lead to the opening of the pyran ring.

A more relevant transformation is the decarboxylation of the gem-dicarboxylic acid moiety, which can be considered a rearrangement in the broader sense as it leads to a significant structural change. A commercially viable synthesis of Tetrahydropyran-4-carboxylic acid involves the decarboxylation of Tetrahydropyran-4,4-dicarboxylic acid at elevated temperatures (120-130°C). ijprajournal.com This suggests that this compound, especially after reduction of its double bond, can undergo decarboxylation to yield the corresponding monocarboxylic acid.

| Starting Material | Conditions | Product | Reference |

| Tetrahydropyran-4,4-dicarboxylic acid | 120-130°C in paraffin (B1166041) oil or xylene | Tetrahydropyran-4-carboxylic acid | ijprajournal.com |

The cyclopropylcarbinyl cation rearrangement is a specific type of molecular rearrangement involving a cyclopropylmethyl cation that can rearrange to a homoallyl cation. For this compound to undergo such a rearrangement, it would first need to be converted into a derivative containing a cyclopropylcarbinyl system. There is no information in the reviewed literature to suggest that this compound directly undergoes this type of rearrangement.

Derivatization Strategies and Functionalization

The carboxylic acid groups are the primary sites for derivatization and functionalization of this compound.

Esterification: The dicarboxylic acid can be converted to its corresponding diester through reaction with an alcohol in the presence of an acid catalyst. For instance, the synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate is a key step in the production of Tetrahydropyran-4-carboxylic acid. ijprajournal.com The hydrolysis of this diester, using a base such as sodium hydroxide (B78521), regenerates the dicarboxylic acid. ijprajournal.com

Amide Formation: The carboxylic acid groups can also be converted to amides. This can be achieved by first converting the carboxylic acids to more reactive acyl chlorides using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. google.com Direct conversion of dicarboxylic acids to diamides can also be accomplished using certain catalysts, such as niobium pentoxide (Nb₂O₅), which facilitates the condensation reaction with amines. nih.gov

Decarboxylation: As mentioned previously, a key functionalization of the saturated analogue, Tetrahydropyran-4,4-dicarboxylic acid, is its controlled decarboxylation to produce Tetrahydropyran-4-carboxylic acid. ijprajournal.com This transformation is a valuable synthetic route to this important pharmaceutical intermediate. ijprajournal.com

| Reaction | Reagents | Product | Reference |

| Esterification | Ethanol, Acid catalyst | Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate | ijprajournal.com |

| Amide Formation (via acyl chloride) | 1. SOCl₂ 2. Amine | Dihydro-2H-pyran-4,4(3H)-dicarboxamide derivative | google.com |

| Direct Amide Formation | Amine, Nb₂O₅ | Dihydro-2H-pyran-4,4(3H)-dicarboxamide derivative | nih.gov |

| Hydrolysis of Diester | NaOH | This compound | ijprajournal.com |

| Decarboxylation (of saturated analogue) | Heat (120-130°C) | Tetrahydropyran-4-carboxylic acid | ijprajournal.com |

Introduction of Substituents via Nucleophilic Acyl Substitution

The carboxylic acid moieties of this compound are susceptible to nucleophilic acyl substitution, a fundamental class of reactions for carboxylic acid derivatives. masterorganicchemistry.comuomustansiriyah.edu.iq While the hydroxyl (-OH) group is a relatively poor leaving group, these transformations can be facilitated by either converting the hydroxyl into a better leaving group or by using acid catalysis. libretexts.orglibretexts.org This pathway allows for the introduction of a wide range of substituents by replacing the hydroxyl groups with various nucleophiles, leading to the formation of esters, amides, and other derivatives.

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the leaving group and reforming the carbonyl double bond. masterorganicchemistry.com

Key Transformations:

Esterification: In the presence of an acid catalyst, the dicarboxylic acid can react with alcohols to form the corresponding diester. This reaction, known as Fischer esterification, is a common method for converting carboxylic acids into esters.

Amide Formation: Reaction with ammonia (B1221849) or primary/secondary amines can yield diamides. This conversion often requires high temperatures or the initial conversion of the carboxylic acid to a more reactive derivative. libretexts.org

Acyl Chloride Synthesis: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the dicarboxylic acid groups into highly reactive acyl chloride groups. libretexts.org These diacyl chlorides can then readily react with a variety of nucleophiles to form other derivatives under milder conditions. uomustansiriyah.edu.iq

The table below summarizes potential nucleophilic acyl substitution reactions for this compound based on established chemical principles.

| Starting Material | Reagent(s) | Potential Product | Product Class |

| This compound | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Tetrahydro-4H-pyran-4,4-diyl)diformate (Diester) | Diester |

| This compound | Amine (R-NH₂), Heat | N,N'-dialkyl-tetrahydro-2H-pyran-4,4-dicarboxamide | Diamide |

| This compound | Thionyl Chloride (SOCl₂) | Tetrahydro-2H-pyran-4,4-dicarbonyl dichloride | Diacyl Chloride |

| Tetrahydro-2H-pyran-4,4-dicarbonyl dichloride | Alcohol (R-OH) | Tetrahydro-4H-pyran-4,4-diyl)diformate (Diester) | Diester |

| Tetrahydro-2H-pyran-4,4-dicarbonyl dichloride | Ammonia (NH₃) | Tetrahydro-2H-pyran-4,4-dicarboxamide | Diamide |

Synthesis of Substituted Dihydropyrans and Tetrahydropyrans

This compound can serve as a precursor for the synthesis of other substituted tetrahydropyran derivatives. A key transformation in this regard is thermal decarboxylation. As a geminal dicarboxylic acid, it can lose one molecule of carbon dioxide upon heating to yield a monosubstituted tetrahydropyran.

A documented application of this is the synthesis of Tetrahydropyran-4-carboxylic acid. ijprajournal.com This process involves the controlled decarboxylation of this compound at elevated temperatures. ijprajournal.com The reaction is typically performed in a high-boiling solvent to manage the reaction temperature and prevent decomposition of the desired product. ijprajournal.com

The table below outlines the reaction conditions for this specific transformation.

| Starting Material | Reagent(s)/Conditions | Product | Molar Yield |

| This compound | Xylene, Paraffin Oil (as solvent media) | Tetrahydropyran-4-carboxylic acid | 80-85% ijprajournal.com |

| Heat (120-130°C) ijprajournal.com |

This decarboxylation reaction provides a direct pathway from the C4-disubstituted pyran scaffold to a C4-monosubstituted scaffold, which is a valuable intermediate in pharmaceutical synthesis. ijprajournal.com

Catalytic Transformations Involving this compound

Catalytic methods offer efficient routes for transforming functional groups. For dicarboxylic acids, catalytic hydrogenation is a significant transformation that can reduce the carboxylic acid groups to primary alcohols. While specific studies detailing the catalytic transformations of this compound are not extensively documented in the reviewed literature, plausible pathways can be inferred from research on analogous compounds.

The catalytic hydrogenation of aliphatic dicarboxylic acids (such as succinic, glutaric, and adipic acids) to their corresponding diols has been successfully achieved using bimetallic catalysts, such as Rhenium-Palladium systems (Re-Pd). rsc.org This type of reaction suggests a potential pathway for the reduction of this compound to the corresponding diol, (tetrahydro-2H-pyran-4,4-diyl)dimethanol. This transformation would convert the two carboxylic acid groups into hydroxymethyl (-CH₂OH) groups.

The table below presents a potential, though not explicitly documented, catalytic transformation based on the reactivity of similar dicarboxylic acids.

| Substrate | Catalyst System (Example) | Potential Product | Transformation |

| This compound | Re-Pd/SiO₂ rsc.org | (Tetrahydro-2H-pyran-4,4-diyl)dimethanol | Dicarboxylic Acid → Diol |

Further research is required to establish the optimal catalysts and conditions for such transformations specifically for the this compound substrate. The development of such catalytic routes would be valuable for producing polyfunctional tetrahydropyran derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

The strategic placement of a gem-dicarboxylic acid moiety on a stable tetrahydropyran (B127337) ring makes Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid a potentially valuable building block in the synthesis of intricate organic molecules. Dicarboxylic acids, in general, are versatile tools in organic synthesis, serving as precursors to a wide array of functional groups and enabling the construction of complex carbon skeletons. longdom.org

Pyran-containing structures are foundational in the synthesis of numerous heterocyclic compounds. researchgate.netbeilstein-journals.orgnih.govresearchgate.net The dicarboxylic acid functionality of this compound can be chemically transformed into various other groups, thereby facilitating the synthesis of more complex heterocyclic systems. For instance, the carboxylic acid groups can be converted to acid chlorides, esters, or amides, which are highly reactive intermediates for forming new carbon-carbon and carbon-heteroatom bonds. longdom.org This versatility allows for the potential construction of fused bicyclic or spirocyclic heterocyclic systems, which are of significant interest in medicinal chemistry.

The pyran ring itself is a key structural component in many natural products and biologically active molecules. ijprajournal.comorganic-chemistry.orgnih.gov The synthesis of substituted tetrahydropyrans is an active area of research in organic chemistry. organic-chemistry.org While direct synthetic applications of this compound are not widely reported, its decarboxylation could yield tetrahydropyran-4-carboxylic acid, a valuable pharmaceutical intermediate. ijprajournal.comgoogle.com The synthesis of pyran-4-one from the related 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) highlights a potential pathway for the derivatization of such dicarboxylic acids. google.com

Pyran and pyranone moieties are prevalent in a variety of natural products, including those with significant biological activity. nih.govgoogle.com Although no direct link has been established in the available literature between this compound and macrolactone synthesis, the structural components are relevant. Gem-dialkyl groups, for instance, are important in the synthesis of stable chlorin (B1196114) analogues, which are related to natural pigments. nih.gov The principles of using dicarboxylic acids in the synthesis of complex molecules are well-established, suggesting that this compound could serve as a unique starting material for novel synthetic routes to natural product analogues. longdom.org

Applications in Polymer Chemistry and Advanced Materials

Dicarboxylic acids are fundamental monomers in the production of polyesters and polyamides. nih.gov The incorporation of a cyclic unit like the tetrahydropyran ring can impart unique properties to the resulting polymer, such as increased rigidity and thermal stability.

The bifunctional nature of this compound makes it a candidate for step-growth polymerization. Its reaction with diols or diamines would lead to the formation of polyesters or polyamides, respectively. The rigid, non-aromatic cyclic structure of the pyran ring could offer a bio-based alternative to traditional aromatic dicarboxylic acids used in polymer synthesis, potentially leading to polymers with novel properties. The study of related compounds like 2-pyrone-4,6-dicarboxylic acid (PDC) as a starting material for synthetic polymers underscores the interest in such building blocks. researchgate.net Copolymers based on 3,4-dihydro-2H-pyran have also been investigated for their potential applications. researchgate.net

Poly(oxymethylene) (POM) is an engineering thermoplastic with many desirable properties, but it can be susceptible to thermal degradation. tandfonline.comresearchgate.netresearchgate.net Stabilization is often achieved by end-capping the polymer chains or by copolymerization. specialchem.com While there is no direct evidence in the literature for the use of this compound as a stabilizer for POM, the general class of dihydropyrans has been noted for its role in stabilizing poly(oxymethylene) polymers against basic media by blocking the terminal hydroxyl groups. This suggests that related dicarboxylic acid derivatives could potentially be explored for similar or enhanced stabilizing effects, possibly through incorporation into the polymer backbone or as reactive additives.

Role as a Synthetic Intermediate

The reactivity of this compound is centered around its two carboxylic acid functional groups. These groups can undergo a variety of chemical transformations, including esterification, amidation, and decarboxylation, making the compound a flexible building block for a range of applications.

Intermediate for Drug Development

A primary application of this compound in the pharmaceutical sector is its role as a precursor to Tetrahydropyran-4-carboxylic acid. This transformation is typically achieved through a controlled decarboxylation reaction, where one of the two carboxylic acid groups is removed. ijprajournal.com The process involves heating the dicarboxylic acid, often in a high-boiling point solvent, to induce the loss of carbon dioxide and yield the monosubstituted product. ijprajournal.com

Tetrahydropyran-4-carboxylic acid is recognized as a significant intermediate in the synthesis of various pharmaceutical agents. ijprajournal.comchemimpex.com The tetrahydropyran motif is a common feature in many bioactive molecules, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. By serving as a readily available source for this important scaffold, this compound plays a foundational role in the drug discovery and development process. chemimpex.com The resulting Tetrahydropyran-4-carboxylic acid can be further modified to create a diverse array of compounds, including neurological receptor antagonists and inhibitors for enzymes implicated in diseases like Alzheimer's. ijprajournal.com

Table 1: Synthesis of Tetrahydropyran-4-carboxylic acid

| Precursor | Reaction Type | Product | Significance |

|---|

Chemical Intermediate for Fine Chemicals

In the realm of fine chemicals, this compound and its derivatives, such as the corresponding diesters, are instrumental in the synthesis of spiro-heterocyclic compounds. These complex, three-dimensional structures are of significant interest in medicinal chemistry due to their novel pharmacological profiles and potential as therapeutic agents.

Research has demonstrated that tetrahydropyran-4,4-dicarboxylates can serve as synthons for a variety of spiro-heterocycles. By reacting these dicarboxylate derivatives with different nucleophiles, a range of complex molecules can be constructed. For example, treatment with urea (B33335) or thiourea (B124793) can lead to the formation of spiro-pyrimidinetriones and thioxopyrimidinediones, respectively. Similarly, reactions with hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride can yield spiro-pyrazolidinediones and spiro-isoxazolidinediones.

These spiro compounds are considered high-value fine chemicals due to their intricate structures and potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. The geminal dicarboxylate functionality of the parent molecule is crucial for these synthetic routes, enabling the formation of the characteristic spirocyclic junction.

Table 2: Spiro-Heterocycles from Tetrahydropyran-4,4-dicarboxylate Derivatives

| Reactant | Resulting Spiro-Heterocycle | Potential Application Area |

|---|---|---|

| Urea | Spiro-pyrimidinetrione | Medicinal Chemistry |

| Thiourea | Spiro-thioxopyrimidinedione | Medicinal Chemistry |

| Hydrazine Hydrate | Spiro-pyrazolidinedione | Medicinal Chemistry |

The utility of this compound as a synthetic intermediate underscores its importance in the production of advanced materials and molecules with potential therapeutic applications. Its ability to be transformed into other valuable building blocks or directly into complex spiro-heterocycles makes it a noteworthy compound in the field of organic chemistry.

Computational Chemistry and Spectroscopic Analysis of Dihydro 2h Pyran 4,4 3h Dicarboxylic Acid

Computational Studies

There is a notable absence of published studies applying computational chemistry methods to thoroughly investigate Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations detailing the electronic structure, reactivity descriptors, or optimized geometry of this compound have been found in a comprehensive search of scientific databases. Such studies would be invaluable for understanding the molecule's fundamental properties.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes of this compound are not available in the current body of scientific literature. This type of analysis is crucial for understanding the molecule's three-dimensional structure and flexibility, which influences its physical and chemical behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving this compound has not been a subject of published research. These studies are essential for predicting reaction pathways, transition states, and the kinetics of chemical transformations involving this compound.

Molecular Dynamics Simulations

No records of molecular dynamics simulations for this compound were found. Such simulations would provide insights into the dynamic behavior of the molecule over time, including its interactions with solvents or other molecules.

Advanced Spectroscopic Characterization

While basic identification data likely exists, a thorough characterization using advanced spectroscopic techniques is not publicly documented.

High-Resolution NMR Spectroscopy (1H, 13C, 2D NMR)

Detailed high-resolution 1H, 13C, and 2D NMR spectroscopic data for this compound are not available in published research. This advanced spectroscopic information is fundamental for the unambiguous structural elucidation and confirmation of the molecule in various chemical environments. The absence of this data prevents a detailed discussion of its spectral features.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The most prominent absorption bands in the IR spectrum would be anticipated from the carboxylic acid moieties. A broad O-H stretching vibration is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded dimers typical for carboxylic acids. The C=O stretching vibration of the carboxyl group should give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations would be expected in the fingerprint region (1400-900 cm⁻¹). The dihydropyran ring would contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-O-C stretching vibrations, typically observed in the 1150-1050 cm⁻¹ range.

In Raman spectroscopy, the C=O stretch is also expected to be a strong band. The symmetric vibrations of the pyran ring structure would likely be more prominent in the Raman spectrum compared to the IR spectrum.

Table 1: Predicted IR and Raman Active Functional Groups and Their Approximate Wavenumbers

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 3300-2500 | Broad, Strong | Weak |

| C-H (Aliphatic) | Stretch | 2990-2850 | Medium | Strong |

| C=O (Carboxylic Acid) | Stretch | 1725-1700 | Strong | Strong |

| C-O (Carboxylic Acid) | Stretch | 1320-1210 | Medium | Medium |

| C-O-C (Ether) | Stretch | 1150-1050 | Strong | Medium |

Note: This table is predictive and not based on experimental data for this compound.

Mass Spectrometry for Fragmentation Pathway Analysis

Experimental mass spectrometry data for this compound is not available in the reviewed literature. A theoretical analysis suggests that the molecular ion peak [M]⁺ would be observed. The fragmentation pathways would likely be dominated by the loss of the carboxylic acid groups.

Key fragmentation events could include:

Decarboxylation: Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). A double decarboxylation event is also plausible.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyran oxygen, leading to the opening of the ring.

Loss of water: Dehydration from the two carboxylic acid groups.

Table 2: Predicted Key Mass Spectrometry Fragments

| Fragment | Proposed Structure/Loss | m/z (relative to M) |

|---|---|---|

| [M-COOH]⁺ | Loss of a carboxyl radical | M - 45 |

| [M-CO₂]⁺ | Loss of carbon dioxide | M - 44 |

| [M-2COOH]⁺ | Loss of two carboxyl radicals | M - 90 |

Note: This table is predictive and not based on experimental data for this compound.

Crystallography and X-ray Diffraction

There is no published crystallographic or X-ray diffraction data for this compound. Such studies would be invaluable in determining the precise three-dimensional structure of the molecule in the solid state. Key information that could be obtained includes bond lengths, bond angles, and the conformation of the dihydropyran ring (e.g., chair, boat, or twist-boat). Furthermore, the analysis would reveal the intermolecular interactions, particularly the hydrogen bonding network established by the carboxylic acid groups, which dictates the crystal packing.

While X-ray diffraction data exists for related pyran derivatives, such as 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, direct extrapolation of these structures to predict the crystal structure of the title compound is not feasible due to the significant difference in substitution at the C4 position.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

A primary challenge in the study of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is the absence of established, high-yielding synthetic protocols. Future research will need to focus on developing novel and efficient routes to access this molecule.

One plausible, yet underexplored, approach could involve a multi-step synthesis commencing with a suitable precursor that can undergo a Knoevenagel condensation with malonic acid or its derivatives. This could be followed by a cyclization reaction to form the dihydropyran ring. The optimization of reaction conditions, including catalysts, solvents, and temperature, will be crucial to maximize yields and minimize side products.

Another promising avenue is the exploration of cycloaddition reactions. The hetero-Diels-Alder reaction, a powerful tool for the synthesis of dihydropyrans, could potentially be adapted to construct the core structure of this compound. organicreactions.orgacs.org This would likely involve the use of a bespoke diene and dienophile designed to incorporate the required geminal dicarboxylic acid functionality, or a precursor that can be readily converted to it post-cycloaddition.

| Potential Synthetic Strategy | Key Transformation | Anticipated Challenges | Key Research Focus |

| Multi-step Synthesis | Knoevenagel Condensation & Cyclization | Control of regioselectivity and stereoselectivity, optimization of reaction conditions. | Catalyst screening, solvent effects, temperature profiling. |

| Cycloaddition Reactions | Hetero-Diels-Alder Reaction | Design and synthesis of suitable dienes and dienophiles, control of stereochemistry. | Catalyst development (Lewis acids, organocatalysts), substrate scope exploration. |

| One-Pot/Tandem Reactions | Domino Reaction Sequences | Compatibility of sequential reaction steps, isolation of the final product. | Design of novel cascade sequences, optimization of multi-component reactions. |

Exploration of New Chemical Transformations and Reactivity Patterns

The unique combination of a dihydropyran ring and a geminal dicarboxylic acid moiety in this compound suggests a rich and varied reactivity profile that warrants thorough investigation.

A key area of interest is the selective decarboxylation of the geminal dicarboxylic acid. The thermal or catalytic removal of one or both carboxyl groups could provide access to a range of novel dihydropyran derivatives with different functionalities. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org Understanding the factors that control mono- versus di-decarboxylation will be a significant research challenge.

The carboxylic acid groups also offer handles for a variety of chemical transformations, including esterification, amidation, and the formation of acid chlorides. These reactions could be used to synthesize a library of derivatives with diverse properties and potential applications. The reactivity of the double bond within the dihydropyran ring is another area ripe for exploration. Reactions such as hydrogenation, epoxidation, and dihydroxylation could lead to a range of saturated and functionalized pyran derivatives.

Furthermore, the potential for ring-opening reactions of the dihydropyran system could be investigated, which may provide access to novel acyclic compounds with complex stereochemistry.

Application in Emerging Fields (e.g., Supramolecular Chemistry, Catalysis)

The structural features of this compound make it an intriguing candidate for applications in several emerging fields of chemistry.

In supramolecular chemistry , the two carboxylic acid groups provide ideal recognition sites for the formation of hydrogen-bonded assemblies. This could enable the construction of novel supramolecular polymers, gels, or crystalline networks with interesting structural and functional properties. The dihydropyran backbone introduces a degree of conformational rigidity that could be exploited to control the geometry of these assemblies.

In the field of catalysis , derivatives of this compound could be explored as chiral ligands for asymmetric catalysis. The synthesis of enantiomerically pure forms of the molecule would be a prerequisite for such applications. The oxygen atom in the pyran ring and the carboxyl groups could act as coordination sites for metal centers, creating a chiral environment for catalytic transformations. Furthermore, the dihydropyran scaffold itself can be a key component in the design of novel organocatalysts. For instance, tantalum-based metal-organic frameworks (Ta-MOFs) have been shown to be effective catalysts for the synthesis of 1,4-dihydropyran derivatives. frontiersin.orgnih.govresearchgate.net

Sustainable Synthesis and Green Chemistry Innovations

Future research on this compound should be guided by the principles of green chemistry to ensure that synthetic methods are environmentally benign. This includes the use of renewable starting materials, the development of catalyst-based reactions to minimize waste, and the use of sustainable solvents.

The exploration of biocatalysis could offer a green route to enantiomerically pure this compound and its derivatives. Enzymes could be employed for stereoselective steps in a synthetic sequence, or for the direct conversion of a suitable precursor.

The use of sustainable solvents , such as water, ionic liquids, or bio-based solvents like eucalyptol, should be a priority in the development of synthetic routes. rsc.orgmdpi.com Microwave-assisted synthesis and photocatalysis are other green chemistry tools that could be applied to accelerate reactions and reduce energy consumption. nih.govresearchgate.netresearchgate.net Photocatalysis, in particular, offers the potential for novel transformations under mild conditions.

| Green Chemistry Approach | Potential Application | Anticipated Benefits |

| Biocatalysis | Enantioselective synthesis | High stereoselectivity, mild reaction conditions, reduced waste. |

| Sustainable Solvents | Reaction medium for synthesis | Reduced environmental impact, improved safety. |

| Microwave-Assisted Synthesis | Acceleration of reactions | Shorter reaction times, increased yields, energy efficiency. |

| Photocatalysis | Novel bond formations | Mild reaction conditions, use of visible light as a renewable energy source. |

Advanced Computational and Spectroscopic Investigations

To complement experimental studies, advanced computational and spectroscopic methods will be indispensable for a thorough understanding of the properties and reactivity of this compound.

Computational studies , using methods such as Density Functional Theory (DFT), can provide valuable insights into the molecule's three-dimensional structure, conformational preferences, and electronic properties. mdpi.com These calculations can also be used to predict spectroscopic data, such as NMR chemical shifts, which can aid in structure elucidation. github.iofrontiersin.org Furthermore, computational modeling can be employed to investigate reaction mechanisms and to predict the feasibility of proposed synthetic routes.

Advanced spectroscopic techniques will be crucial for the characterization of this compound and its derivatives. Two-dimensional NMR techniques, such as HMBC, will be essential for unambiguous structure determination. nih.gov Advanced mass spectrometry techniques can provide detailed information about fragmentation pathways and can be used to characterize complex reaction mixtures. nih.govnih.govdtic.milchromatographyonline.com

Q & A

Q. What are the optimal methods for synthesizing Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves cyclization of precursor diols or esters under acidic or catalytic conditions. For example, cyclocondensation of γ-keto esters with appropriate dicarboxylic acid derivatives can yield the target compound. Reaction parameters such as temperature (e.g., reflux in anhydrous solvents like THF or DCM), pH control (acid catalysts like H₂SO₄ or p-TsOH), and stoichiometric ratios of reactants should be optimized. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Yield improvements may involve inert atmospheres (N₂/Ar) to prevent oxidation . Microbial biotransformation routes, similar to 5-hydroxymethylfurfural oxidation for furan dicarboxylic acids, could also be explored for eco-friendly synthesis .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve proton environments and confirm ring conformation. For example, the dihydro-pyran ring protons exhibit distinct splitting patterns (e.g., δ 4.2–4.5 ppm for equatorial H).

- X-ray Crystallography: Single-crystal XRD using SHELX software refines bond lengths, angles, and hydrogen-bonding networks. The dihedral angle between the pyran ring and carboxyl groups is critical for conformational analysis .

- Mass Spectrometry (HRMS): ESI-TOF or MALDI-TOF confirms molecular weight (e.g., m/z 174.2 for C₇H₁₀O₅).

- Purity Assessment: HPLC (C18 column, 0.1% TFA in H₂O/MeCN) or melting point determination (87–89°C) ensures >95% purity .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in designing metal-organic frameworks (MOFs), and what parameters influence coordination geometry?

Methodological Answer: The compound’s dual carboxylate groups enable chelation with metal nodes (e.g., Al³⁺, Zn²⁺) to form MOFs. Key parameters:

- pH: Adjust to deprotonate carboxyl groups (pH > pKa ~3–4).

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance ligand solubility and metal-ligand interaction.

- Metal-Ligand Ratio: A 1:1 molar ratio typically forms 2D networks, while 1:2 ratios favor 3D structures.

- Post-Synthetic Modification: Functionalize the pyran ring (e.g., hydroxylation) to modulate porosity. Characterization via PXRD, BET surface area analysis, and FTIR confirms framework integrity. Comparative studies with biphenyl-4,4′-dicarboxylic acid (BPDC) MOFs reveal differences in thermal stability and gas adsorption .

Q. What role do dicarboxylic acid derivatives play in extremophile lipid membranes, and how can this inform studies on the compound's thermal stability?

Methodological Answer: In hyperthermophiles (e.g., Thermotoga maritima), long-chain dicarboxylic acids (C30–C32) stabilize membranes via tail-to-tail coupling, enhancing thermal resistance. To study this compound’s thermal behavior:

- Thermogravimetric Analysis (TGA): Measure decomposition onset (expected >250°C due to cyclic structure).

- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., glass transition or melting points).

- Lipid Bilayer Simulations: Molecular dynamics (MD) simulations compare membrane integration efficiency with natural extremophile lipids. Experimental validation via Langmuir-Blodgett troughs assesses monolayer stability under high temperatures .

Q. How can conflicting crystallographic data on hydrogen bonding networks in this compound derivatives be resolved?

Methodological Answer:

- High-Resolution XRD: Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use synchrotron radiation for enhanced resolution.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H···O vs. C–H···O bonds) to identify dominant packing motifs.

- Theoretical Calculations: DFT (B3LYP/6-311+G**) optimizes hydrogen bond geometries and compares with experimental data. Discrepancies in carboxyl group orientation may arise from solvent inclusion or polymorphism, requiring solvent-free crystallization trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。